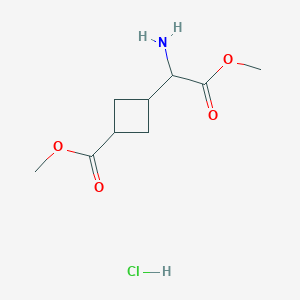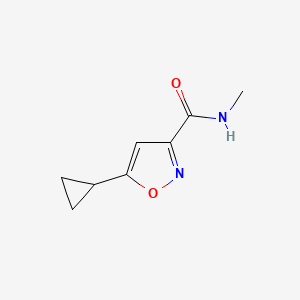![molecular formula C17H27N3O3 B2926629 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide CAS No. 2361908-92-9](/img/structure/B2926629.png)
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide, also known as PACAP-27, is a neuropeptide that plays a vital role in various physiological processes in the body. It was first discovered in 1989 and is known for its ability to regulate the release of hormones and neurotransmitters in the body. The peptide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer.
Wirkmechanismus
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide exerts its effects by binding to specific receptors in the body, including the PAC1 receptor, VPAC1 receptor, and VPAC2 receptor. The peptide regulates the release of various hormones and neurotransmitters in the body, including dopamine, norepinephrine, and serotonin. It also has anti-inflammatory effects and regulates the immune response in the body.
Biochemical and Physiological Effects:
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has been shown to have a wide range of biochemical and physiological effects in the body. It regulates the release of various hormones and neurotransmitters in the body, including dopamine, norepinephrine, and serotonin. It also has anti-inflammatory effects and regulates the immune response in the body. 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has also been shown to have cardioprotective effects and has been studied for its potential use in the treatment of cardiovascular diseases such as myocardial infarction and heart failure. 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide in lab experiments has several advantages. The peptide is readily available and can be synthesized using standard SPPS techniques. It is also stable and can be stored for long periods without degradation. 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has been extensively studied and its effects are well characterized, making it a useful tool for investigating various physiological processes in the body. However, there are also limitations to the use of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide in lab experiments. The peptide is relatively expensive, which can limit its use in large-scale experiments. It also has a relatively short half-life in the body, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide. One area of research is the development of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide analogs with improved pharmacokinetic properties. These analogs could have longer half-lives in the body, making them more useful for in vivo experiments. Another area of research is the investigation of the role of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide in various diseases, including neurological disorders, cardiovascular diseases, and cancer. Further studies are needed to fully understand the potential therapeutic applications of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide in these diseases. Finally, the development of new techniques for the synthesis of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide and its analogs could lead to more efficient and cost-effective methods for producing these peptides.
Synthesemethoden
The synthesis of 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for the synthesis of peptides, which involves the stepwise addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound amino acid, which is activated by a coupling reagent and then reacted with the growing peptide chain. The peptide is then cleaved from the resin and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has been extensively studied for its potential therapeutic applications in various diseases. The peptide has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. It has also been shown to have cardioprotective effects and has been studied for its potential use in the treatment of cardiovascular diseases such as myocardial infarction and heart failure. 2-[1-(1-Prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)azepan-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-2-16(22)19-10-6-14(7-11-19)17(23)20-8-3-4-13(5-9-20)12-15(18)21/h2,13-14H,1,3-12H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMRXTHDBDFCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCC(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(3-methoxyphenyl)methyl]acetamide](/img/structure/B2926546.png)


![5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2926551.png)



![2,4-dichloro-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2926556.png)
![1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2926559.png)



![Methyl 4-(((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2926567.png)
![Methyl[1-(1-methylcyclopropyl)ethyl]amine](/img/structure/B2926568.png)